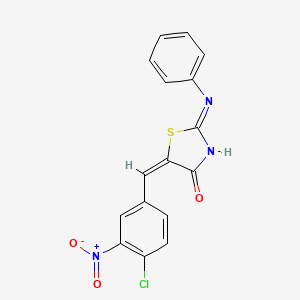
5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Overview
Description
5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as CNB-001, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. CNB-001 belongs to the thiazolidinone family of compounds and has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties.
Mechanism of Action
The exact mechanism of action of 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through multiple pathways. 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to activate the Nrf2 pathway, which is responsible for regulating the body's antioxidant response. 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one also inhibits the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of the antioxidant glutathione, reduce the levels of reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to improve memory and cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to study its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, studies could be conducted to optimize the synthesis of 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one and to investigate its potential as a drug delivery system for other therapeutic agents.
In conclusion, 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound with promising potential for therapeutic applications in neurological disorders. Its ability to cross the blood-brain barrier and its neuroprotective, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Scientific Research Applications
5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that 5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has the ability to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
properties
IUPAC Name |
(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-7-6-10(8-13(12)20(22)23)9-14-15(21)19-16(24-14)18-11-4-2-1-3-5-11/h1-9H,(H,18,19,21)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPGCBDPCABANT-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-5-(4-chloro-3-nitrobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



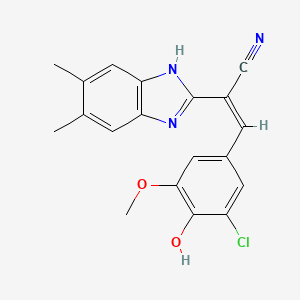
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B3726671.png)

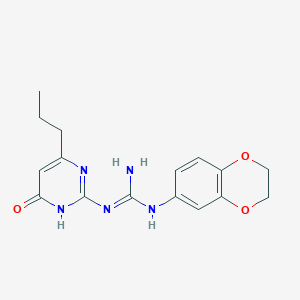
![N-(3-chloro-4-methylphenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B3726690.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726705.png)
![6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B3726706.png)

![5-bromo-2-hydroxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3726720.png)
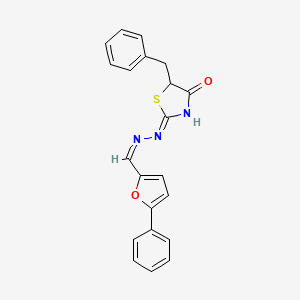
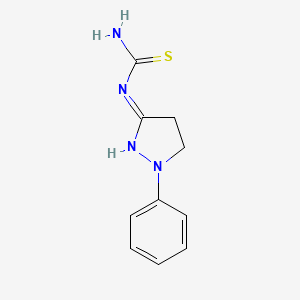
hydrazone](/img/structure/B3726736.png)
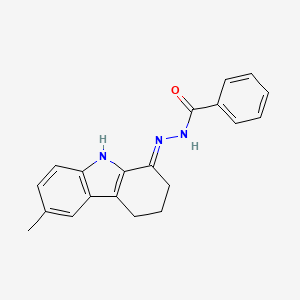
![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3726747.png)